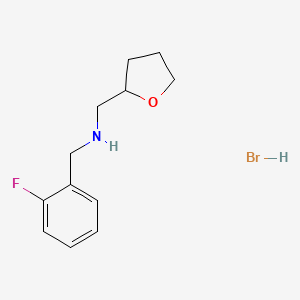

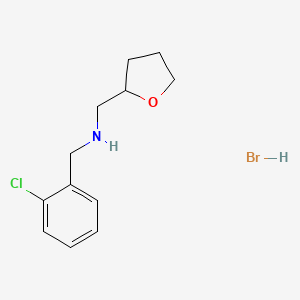

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Vue d'ensemble

Description

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using various techniques. For example, the structure of 2-Fluorobenzyl bromide is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Reactions at the benzylic position can include free radical bromination, nucleophilic substitution, and oxidation . For example, in a free radical reaction, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite diverse. For example, 2-Fluorobenzoyl chloride has properties such as a melting point of 4 °C, a boiling point of 90-92 °C/15 mmHg, and a density of 1.328 g/mL at 25 °C .

Applications De Recherche Scientifique

Enantioselective Synthesis

A novel enantioselective synthesis method for furan-2-yl amines and amino acids is described, which includes the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to produce chiral amines. This process enables controlled chirality of furan-2-yl amines, potentially applicable to the synthesis of (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide derivatives (Demir et al., 2003).

Lipid Analogues for Imaging

Dicyanomethylenedihydrofuran (DCDHF) class single-molecule fluorophores, which contain an amine donor and a dicyanomethylenedihydrofuran acceptor, demonstrate properties suitable for single-molecule studies, including high fluorescence yield and photostability. These properties suggest potential applications in imaging and studying lipid membranes, which could be extended to this compound related compounds (Nishimura et al., 2006).

Organic Synthesis

In organic synthesis, such as the functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, compounds like this compound could be used as building blocks. Their unique structure, featuring fluorines on one face of the cyclohexane, offers potential for diverse synthetic applications (Bykova et al., 2018).

Mild and Metal-Free Synthesis of Fluorinated Heterocycles

A mild intramolecular fluorocyclisation of benzylic alcohols and amines, using compounds like this compound, can be achieved to afford fluorinated heterocycles. This suggests a potential application in the development of fluorinated pharmaceuticals or agrochemicals (Parmar & Rueping, 2014).

Structure Determination in Crystallography

The compound's structurally similar derivatives, such as furan-substituted benzimidazoles, have been used in crystallography to analyze molecular interactions, hinting at potential applications in the study of molecular structures and interactions of this compound (Geiger et al., 2014).

Corrosion Inhibition

Triazole Schiff bases with similar structural components have been investigated as corrosion inhibitors. This indicates a potential application for this compound in materials science, particularly in protecting metals against corrosion (Chaitra et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.BrH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVGSVDDKPESRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)

![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)